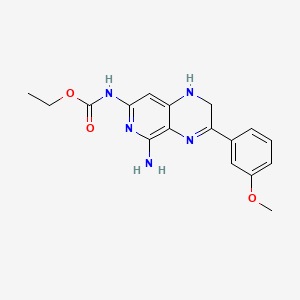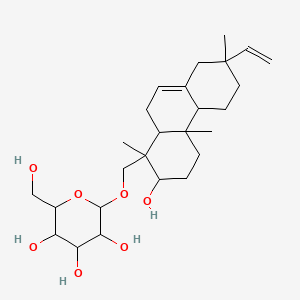
Virescenoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Virescenoside B is a diterpene glycoside isolated from the marine-derived fungus Acremonium striatisporum. This compound is part of a larger family of virescenosides, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of virescenoside B typically involves the cultivation of Acremonium striatisporum on specific media. The fungus is grown on wort agar medium supplemented with potassium bromide, which facilitates the production of virescenosides . The extraction process involves several steps:
Cultivation: Acremonium striatisporum is cultivated under controlled conditions to optimize the yield of virescenosides.
Extraction: The fungal biomass is harvested and extracted using organic solvents such as methanol or ethyl acetate.
Purification: The crude extract is subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
While the industrial production of this compound is still in its nascent stages, scaling up the cultivation process and optimizing extraction methods are key areas of focus. Bioreactors and advanced fermentation techniques are being explored to enhance the yield and purity of this compound for potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
Virescenoside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moiety or the diterpene backbone, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify specific functional groups within this compound, such as carbonyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, virescenoside B serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products. Its unique structure provides insights into the biosynthesis of diterpene glycosides.
Biology
Biologically, this compound has shown promising results in modulating immune responses. It has been studied for its ability to inhibit urease activity and regulate the production of reactive oxygen species and nitric oxide in macrophages .
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its immunomodulatory effects make it a candidate for treating autoimmune diseases .
Industry
In the industrial sector, this compound’s antimicrobial properties are being explored for use in developing new antibiotics and antifungal agents. Its ability to modulate enzyme activity also makes it a potential additive in various biochemical applications .
Mechanism of Action
The mechanism of action of virescenoside B involves multiple molecular targets and pathways. It is known to interact with enzymes such as urease, inhibiting its activity. This inhibition can reduce the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .
This compound also modulates the production of reactive oxygen species and nitric oxide in immune cells, thereby influencing inflammatory responses. These effects are mediated through the activation or inhibition of specific signaling pathways, including the NF-κB and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- Virescenoside A
- Virescenoside C
- Virescenoside G
Comparison
Virescenoside B is unique among its analogues due to its specific glycosidic linkage and the presence of distinct functional groups. While virescenoside A and C share a similar diterpene backbone, their glycosidic moieties differ, leading to variations in biological activity. Virescenoside G, on the other hand, has a different aglycon structure, which affects its mechanism of action and therapeutic potential .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study, with potential implications for developing new therapeutic agents and industrial applications.
Properties
CAS No. |
28251-74-3 |
|---|---|
Molecular Formula |
C26H42O7 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[(7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3 |
InChI Key |
MNLKJAWNYVVDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
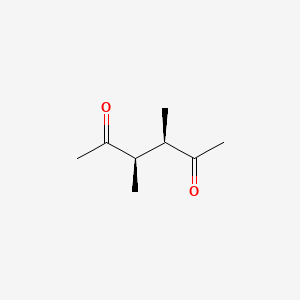
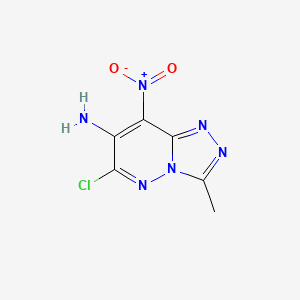

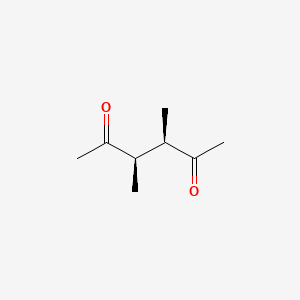
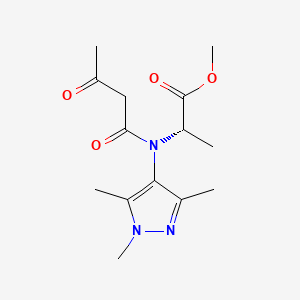
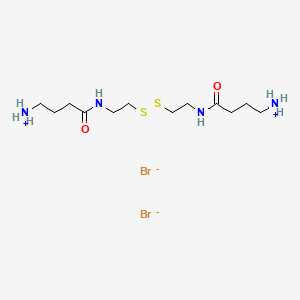
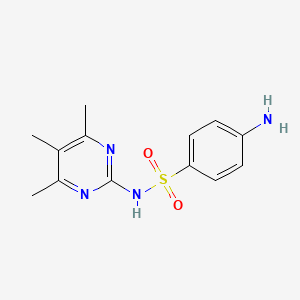


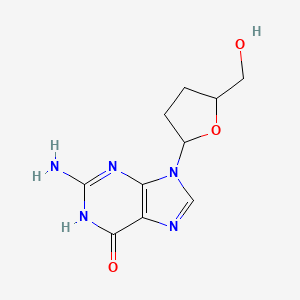
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
